cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid
Overview
Description
cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid: is a chemical compound with significant relevance in organic chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, which helps in preventing unwanted reactions during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid typically involves the protection of the amine group in piperidine with a Boc group, followed by hydroxylation and carboxylation at specific positions on the ring. The reaction conditions often include the use of bases, solvents like dichloromethane, and reagents such as Boc anhydride for the protection step .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid can undergo oxidation to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like TsCl (Tosyl chloride) or MsCl (Mesyl chloride) in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of tosylates or mesylates.
Scientific Research Applications
Chemistry: In organic synthesis, cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is used as an intermediate for the synthesis of more complex molecules. Its protected amine group allows for selective reactions at other positions on the piperidine ring .
Biology and Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of piperidine-based drugs. Its structural features make it a valuable building block for designing molecules with potential therapeutic effects .
Industry: In the chemical industry, it is used in the production of fine chemicals and as a precursor for various functionalized piperidine derivatives .
Mechanism of Action
The mechanism of action of cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid largely depends on its role as an intermediate in chemical reactions. The Boc group protects the amine, allowing for selective functionalization of the piperidine ring. This protection is crucial in multi-step synthesis processes, where selective deprotection can be achieved under mild acidic conditions .
Comparison with Similar Compounds
- cis-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid
- cis-1-(tert-Butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid
Comparison: Compared to similar compounds, cis-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-3-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring. This unique structure allows for distinct reactivity and applications in synthesis .
Properties
IUPAC Name |
(3R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOSQXSHAOWJQY-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401152561 | |
Record name | rel-1-(1,1-Dimethylethyl) (3R,4S)-4-hydroxy-1,3-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194795-71-6 | |
Record name | rel-1-(1,1-Dimethylethyl) (3R,4S)-4-hydroxy-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194795-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1-(1,1-Dimethylethyl) (3R,4S)-4-hydroxy-1,3-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401152561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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